Methyl 2-methyl-3-furyl disulfide
Description
Significance of Furanic and Sulfur-Containing Compounds in Aroma Research
Sulfur-containing compounds, in particular, are responsible for a wide spectrum of aromas, from the desirable roasted notes in coffee and meat to the characteristic scents of fruits and vegetables like durian and onion. chromatographyonline.comfrontiersin.org Their presence, even in trace amounts, can significantly enhance and define the flavor of a product. frontiersin.orgnih.gov The study of these compounds is crucial for understanding how flavors are developed during cooking and food processing, and for the creation of appealing flavor profiles in food products. mdpi.com
Overview of Methyl 2-methyl-3-furyl disulfide within this Class of Compounds
This compound is a prominent sulfur-containing furan (B31954) derivative recognized for its potent aroma, often described as sulfurous and reminiscent of cooked meat. mdpi.comperflavory.comnih.gov It is a key flavoring agent found naturally in cooked beef and tea. sigmaaldrich.com This compound belongs to a class of powerful aroma compounds that, despite being present in trace amounts, play a dominant role in the flavor of cooked meats. researchgate.net
Its chemical structure consists of a 2-methylfuran (B129897) group attached to a disulfide linkage, which is in turn bonded to a methyl group. nih.govuni.lu This structure is responsible for its characteristic aroma and its chemical reactivity. The compound is also known by other names, including 2-methyl-3-(methyldisulfanyl)furan. uni.lu
Historical Context of Research on this compound
Research into sulfur-containing compounds in food has been ongoing for decades, with a growing appreciation for their significant sensory impact. acs.org Initially, many sulfur compounds were associated with unpleasant off-flavors. acs.org However, subsequent research revealed that many of these compounds, including this compound, contribute desirable and characteristic aromas to a variety of foods. acs.org
The identification and characterization of this compound and similar compounds have been made possible by advancements in analytical techniques, such as gas chromatography-olfactometry (GC-O) and gas chromatography-mass spectrometry (GC-MS). frontiersin.orgresearchgate.net These methods allow researchers to isolate, identify, and quantify the volatile compounds responsible for food aromas. The Joint FAO/WHO Expert Committee on Food Additives (JECFA) has evaluated this compound as a flavouring agent. inchem.orgfemaflavor.org More recent research has also explored the synthesis of novel derivatives of 2-methyl-3-furyl disulfide for potential use as flavorings and even as preservatives due to their antimicrobial properties. rsc.orgrsc.org
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-methyl-3-(methyldisulfanyl)furan | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8OS2/c1-5-6(9-8-2)3-4-7-5/h3-4H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRUTWBWLFKSTIS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CO1)SSC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9047704 | |
| Record name | Methyl 2-methyl-3-furyl disulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9047704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid; roast meat aroma | |
| Record name | Methyl 2-methyl-3-furyl disulfide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/996/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Boiling Point |
213.00 to 217.00 °C. @ 760.00 mm Hg | |
| Record name | 2-Methyl-3-(methyldithio)furan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040199 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble in water,soluble in organic solvents,oils, Miscible at room temperature (in ethanol) | |
| Record name | Methyl 2-methyl-3-furyl disulfide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/996/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
1.203-1.208 | |
| Record name | Methyl 2-methyl-3-furyl disulfide | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/996/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
65505-17-1 | |
| Record name | 2-Methyl-3-(methyldithio)furan | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65505-17-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Methyl 2-methyl-3-furyl disulfide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065505171 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Methyl 2-methyl-3-furyl disulfide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9047704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-methyl-3-(methyldithio)furan | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.798 | |
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| Record name | METHYL 2-METHYL-3-FURYL DISULFIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EG1VSC778G | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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| Record name | 2-Methyl-3-(methyldithio)furan | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040199 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Occurrence and Distribution of Methyl 2 Methyl 3 Furyl Disulfide
Natural Occurrence in Food Systems
Occurrence in Cooked Meats and Meat Products
This compound is a well-documented flavor component in cooked meats, contributing to their characteristic savory and roasted aroma. It has been identified in cooked beef and is considered to have a meaty aroma. sigmaaldrich.comscielo.br In fact, it is described as having a full meat flavor and a cooked meat aroma when used in soup bases. thegoodscentscompany.com Research has shown its presence in various meat products, where it is formed through the Maillard reaction and the degradation of thiamine (B1217682) during cooking. researchgate.netnih.gov
Table 1: Occurrence of Methyl 2-methyl-3-furyl disulfide in Meat Products
| Food Product | Finding |
|---|---|
| Cooked Beef | Identified as a flavor compound. sigmaaldrich.com |
| Meat Products | Generally found as a flavoring agent. nih.gov |
| Soup Base | Provides a full meat flavor and cooked meat aroma at a concentration of 0.2 ppm. thegoodscentscompany.com |
Presence in Tea and Coffee
This compound has been reported to occur naturally in both tea and coffee. sigmaaldrich.comthegoodscentscompany.com The roasting process of coffee beans and the processing of tea leaves can lead to the formation of this and other volatile flavor compounds that define the complex aroma of these popular beverages.
Detection in Hydrogenated Vegetable Oil
The compound has also been reported in hydrogenated vegetable oil. thegoodscentscompany.comperflavory.com The high temperatures and processing conditions involved in hydrogenation can create a conducive environment for the chemical reactions that produce this flavor compound.
Presence in Fermented Products (e.g., Sausages, Baijiu)
Table 2: Occurrence of this compound in Fermented Products
| Food Product | Finding |
|---|---|
| Dry-fermented sausages | Contributes to meaty aroma notes. sigmaaldrich.com |
| Moutai-aroma type Baijiu | Identified as a contributor to a pickle-like off-odor. sigmaaldrich.comebi.ac.uk |
Occurrence in Freshly Roasted In-Shell Peanuts
Research on the aroma of freshly roasted in-shell peanuts has identified this compound as a key aroma compound. sigmaaldrich.comresearchgate.net A quantitative analysis revealed that the concentration of this compound significantly increased during the storage of roasted peanuts, while other compounds associated with fresh roasty and popcorn-like notes decreased. researchgate.netnih.gov
Observation in Thermally Degraded Citrus Juices
The thermal processing of citrus juices, a common practice for extending shelf life and ensuring microbial safety, can induce a series of chemical reactions that alter the sensory profile of the final product. Among the various compounds that can form, sulfur-containing molecules are of particular interest due to their often low aroma thresholds and significant impact on flavor. One such compound, this compound, has been identified as a potential contributor to the off-flavors that can develop in thermally treated citrus juices. ufl.eduresearchgate.net
The formation of this disulfide is primarily linked to the thermal degradation of thiamin (Vitamin B1), a nutrient naturally present in orange juice. ufl.eduacs.org During heating, thiamin can break down into smaller, reactive molecules, including 2-methyl-3-furanthiol (B142662). This thiol is characterized by a meaty aroma and is known to be highly unstable. researchgate.netntou.edu.tw In the presence of oxidizing agents or through radical-mediated reactions, 2-methyl-3-furanthiol can readily oxidize to form its corresponding disulfide, bis(2-methyl-3-furyl) disulfide. researchgate.netntou.edu.tw While not identical to this compound, its formation pathway from the same precursor is indicative of the types of sulfur compounds that can arise. The presence of bis(2-methyl-3-furyl) disulfide has been noted for its beef-like aroma, which can be considered an undesirable off-flavor in the context of orange juice. ufl.eduresearchgate.net
Studies on canned orange juices that exhibited a lack of characteristic orange flavor have revealed the presence of various sulfur volatiles, underscoring the role of these compounds in flavor degradation during thermal processing and storage. acs.org While direct quantification of this compound in commercially processed citrus juices is not extensively documented in publicly available research, its formation from a known precursor in model orange juice systems under thermal stress is a key indicator of its potential presence and contribution to the flavor profile of such products. ufl.eduacs.org The acidic environment of citrus juices can also influence the degradation pathways of sulfur-containing compounds. ntou.edu.tw
The following table summarizes the key findings regarding the observation of related sulfur compounds in thermally treated citrus products:
| Product/System | Precursor | Key Sulfur Compound(s) Formed | Sensory Impact in Juice |
| Model Orange Juice | Thiamin | Bis(2-methyl-3-furyl) disulfide | Off-flavor (meaty, beef-like) ufl.eduresearchgate.net |
| Canned Orange Juice | Not specified | Various sulfur volatiles | Lack of orange flavor acs.org |
| Heated Grapefruit Juice | Not specified | Hydrogen sulfide (B99878), Dimethyl sulfide | Off-flavor (sulfurous) |
Comparative Analysis of Occurrence Across Different Matrices
This compound and its precursor, 2-methyl-3-furanthiol, are not exclusive to thermally degraded citrus juices. In fact, their occurrence is more widely and often more desirably reported in a variety of other food matrices, particularly those that undergo thermal processing. The formation pathway, primarily from the degradation of thiamin or through Maillard reactions involving cysteine, is a common thread across these diverse food systems. ntou.edu.tw
In contrast to its role as a potential off-flavor in citrus juice, 2-methyl-3-furanthiol is a key aroma compound in many cooked meats, contributing a desirable meaty and roasted character. researchgate.netntou.edu.tw Its disulfide, bis(2-methyl-3-furyl) disulfide, is also noted for its meaty aroma. ufl.edu The table below provides a comparative overview of the occurrence and sensory contribution of these related compounds in different food matrices.
| Food Matrix | Formation Pathway | Associated Compound(s) | Typical Sensory Contribution |
| Cooked Meat (Beef, Pork, Chicken) | Thermal degradation of thiamin, Maillard reaction (cysteine) | 2-Methyl-3-furanthiol, Bis(2-methyl-3-furyl) disulfide | Meaty, roasted, savory researchgate.netntou.edu.tw |
| Coffee | Thermal processing (roasting) | 2-Methyl-3-furanthiol | Roasted, coffee-like researchgate.net |
| Thermally Degraded Citrus Juice | Thermal degradation of thiamin | Bis(2-methyl-3-furyl) disulfide | Off-flavor (meaty, beef-like) ufl.eduresearchgate.net |
Formation Pathways and Mechanisms of Methyl 2 Methyl 3 Furyl Disulfide
Role of Precursors in Formation
The generation of methyl 2-methyl-3-furyl disulfide is intrinsically linked to the presence of specific precursor molecules that undergo chemical transformations during processes like cooking. Key precursors include carbohydrates, the amino acid cysteine, and thiamine (B1217682) (Vitamin B1).
Maillard Reaction Pathways Involving Carbohydrates and Cysteine
The Maillard reaction, a non-enzymatic browning reaction between amino acids and reducing sugars, is a fundamental pathway for the formation of numerous flavor compounds, including the precursor to this compound, 2-methyl-3-furanthiol (B142662) (MFT). mdpi.comresearchgate.netnih.gov
The interaction between carbohydrates and the sulfur-containing amino acid cysteine is crucial. mdpi.comnih.gov During thermal processing, pentoses (five-carbon sugars) and hexoses (six-carbon sugars) react with cysteine to produce a cascade of intermediates. dss.go.th While pentoses like ribose are generally more efficient in generating MFT, hexoses such as glucose also contribute significantly. dss.go.th
A key intermediate formed from the Maillard reaction of pentoses is 4-hydroxy-5-methyl-3(2H)-furanone (norfuraneol). mdpi.comdss.go.th This compound can then react with hydrogen sulfide (B99878), a degradation product of cysteine, to yield MFT. researchgate.netresearchgate.net The reaction of xylose with cysteine has also been shown to produce S-(2-methyl-3-furyl)-L-cysteine, a direct precursor that can release MFT. nih.gov
The formation of MFT from the Maillard reaction is influenced by pH. Acidic conditions (around pH 4.5) tend to favor the formation of furans and thiols, including MFT and its disulfide derivatives, whereas higher pH levels (around pH 6.5) lead to lower yields of these sulfur compounds. ntou.edu.tw
Thiamine Degradation as a Formation Route
Thiamine (Vitamin B1) is another well-established precursor for the formation of MFT and, consequently, this compound. mdpi.comresearchgate.netresearchgate.net The thermal degradation of thiamine can be a more effective pathway for MFT production than the Maillard reaction between ribose and cysteine. ebi.ac.uk
The degradation of thiamine can lead to the formation of 5-hydroxy-3-mercapto-2-pentanone, which is an intermediate in the pathway to MFT. researchgate.net The presence of cysteine can enhance the formation of MFT from thiamine. ebi.ac.uk It is important to note that thiamine pyrophosphate, a derivative of thiamine, is not an effective precursor for MFT. ebi.ac.uk Studies have shown that increasing the amount of thiamine in cooked ham directly correlates with an increased production of MFT and its disulfide form. nih.gov The UV irradiation of thiamine hydrochloride has also been shown to produce a potent odor fraction containing bis(2-methyl-3-furyl) disulfide, the symmetrical disulfide of MFT. bohrium.comacs.org
Influence of Inosine-5'-monophosphate (5'-IMP) on Formation
While direct studies on the influence of inosine-5'-monophosphate (5'-IMP) on the formation of this compound are not extensively detailed in the provided context, it is known that nucleotides can influence flavor formation. Further research is needed to elucidate the specific role of 5'-IMP in the formation pathways of this particular disulfide.
Hydrogen Sulfide Involvement in Furanthiol Formation
Hydrogen sulfide (H₂S), primarily derived from the degradation of cysteine, is a critical reactant in the formation of furanthiols like MFT. mdpi.comdss.go.th It can react with intermediates of the Maillard reaction, such as 4-hydroxy-5-methyl-3(2H)-furanone, to produce MFT. dss.go.thresearchgate.netresearchgate.net The reaction between H₂S and intermediates like 2-oxopropanal and hydroxyacetaldehyde, which are degradation products of hexoses, can also lead to the formation of MFT. mdpi.com The production of H₂S by yeast during fermentation has been correlated with the formation of various volatile sulfur compounds. nih.gov
Oxidative and Radical Reaction Mechanisms
Once 2-methyl-3-furanthiol (MFT) is formed, it can readily undergo oxidation to form its corresponding disulfide, bis(2-methyl-3-furyl) disulfide. researchgate.netevitachem.com The formation of this compound occurs through the oxidation and subsequent reaction of MFT with a methylthio radical or methanethiol.
Thiols like MFT are susceptible to oxidation, particularly in the presence of oxygen and metal ions like Fe(II), which can be found in food systems such as coffee. researchgate.net Hydrogen peroxide can also readily react with MFT to form the disulfide. researchgate.netebi.ac.uk These reactions often proceed through radical mechanisms. researchgate.net For instance, MFT has been shown to scavenge oxygen-centered radicals. researchgate.net The presence of phospholipids (B1166683) can influence the formation of disulfides containing the 2-methyl-3-furylthio group. ntou.edu.tw
The table below summarizes the key precursors and their roles in the formation of this compound.
| Precursor | Role in Formation |
| Carbohydrates (Pentoses and Hexoses) | React with cysteine in the Maillard reaction to form key intermediates like 4-hydroxy-5-methyl-3(2H)-furanone. mdpi.comdss.go.th |
| Cysteine | A primary source of sulfur, it reacts with carbohydrates in the Maillard reaction and degrades to produce hydrogen sulfide. mdpi.comnih.govnih.gov |
| Thiamine (Vitamin B1) | Thermally degrades to form intermediates that lead to the production of 2-methyl-3-furanthiol. mdpi.comresearchgate.netebi.ac.uk |
| Hydrogen Sulfide (H₂S) | Reacts with Maillard reaction intermediates to form 2-methyl-3-furanthiol. mdpi.comdss.go.thresearchgate.net |
| 2-Methyl-3-furanthiol (MFT) | The direct precursor that is oxidized to form this compound and other disulfides. researchgate.netevitachem.com |
Formation from 2-Methyl-3-furanthiol (MFT)
The primary pathway to the formation of bis(2-methyl-3-furyl) disulfide is the oxidation of 2-methyl-3-furanthiol (MFT). uoregon.edu This reaction involves the coupling of two MFT molecules, which results in the formation of a disulfide bond (-S-S-). Thiols, in general, are easily oxidized to their corresponding disulfides, and MFT is particularly susceptible to this transformation. researchgate.netuoregon.edu
The underlying mechanism involves the abstraction of a hydrogen atom from the thiol group (-SH) of two separate MFT molecules. This process forms two thiyl radicals (RS•). These highly reactive radicals then combine to form a stable disulfide bond. researchgate.net The high propensity of MFT to oxidize is attributed to the stability of its intermediate thiyl radical, which is stabilized by electron delocalization within the furan (B31954) ring structure. uoregon.edu This inherent reactivity means that MFT can be oxidized simply by exposure to air (autoxidation). google.com For instance, in laboratory settings, bubbling air through a solution of MFT in hexane (B92381) for 20 hours can yield the disulfide. google.com
Role of Hydrogen Peroxide (H₂O₂) in Disulfide Formation
Hydrogen peroxide (H₂O₂) is a potent oxidizing agent that facilitates the formation of disulfide bonds and can readily convert MFT into its disulfide form. Studies have demonstrated that MFT reacts efficiently with H₂O₂ in aqueous buffer solutions, leading to the formation of bis(2-methyl-3-furyl) disulfide. researchgate.netebi.ac.uk This reaction is significant in food systems, as H₂O₂ can be generated during processes like the Maillard reaction or from the thermal degradation of food components. The use of H₂O₂ is also a recognized method in synthetic chemistry for promoting disulfide bridge formation in various molecules, including peptides. organic-chemistry.org
Radical Reactions in Food Systems
In the complex matrix of food systems, the formation of bis(2-methyl-3-furyl) disulfide is often mediated by radical reactions. researchgate.net MFT is an effective antioxidant, a property that is directly linked to its ease of oxidation. uoregon.edu It can scavenge oxygen-centered radicals, such as tyrosyl radicals, which are relevant in biological and food contexts. ebi.ac.uk During this scavenging process, MFT donates a hydrogen atom from its thiol group, becoming a thiyl radical itself. researchgate.net
These newly formed MFT radicals can then react with another MFT radical to form the symmetrical bis(2-methyl-3-furyl) disulfide. Alternatively, they can react with other thiol radicals present in the food system (like those from cysteine or 2-furfurylthiol) to form mixed disulfides. uoregon.edu Fenton-type reactions, which involve hydrogen peroxide and iron ions, are common in food systems like brewed coffee and can generate highly reactive hydroxyl radicals that accelerate the degradation of thiols like MFT into their disulfide products. nih.gov
Influence of Processing Conditions on Formation
The rate and extent of bis(2-methyl-3-furyl) disulfide formation are heavily influenced by food processing conditions, particularly temperature and pH.
Thermal Processing Effects (e.g., Cooking, Roasting)
Thermal processing is a critical factor in the generation of bis(2-methyl-3-furyl) disulfide. This is a two-fold effect: first, heat promotes the formation of the precursor, MFT, through pathways like the Maillard reaction and thiamine degradation. researchgate.netnih.gov Second, heat accelerates the oxidation of the newly formed MFT into its disulfide.
Studies have shown that a heat treatment significantly increases the oxidation rate of MFT. uoregon.edu In food products, the concentration of bis(2-methyl-3-furyl) disulfide is observed to increase with heating. For example, in fermented soy sauce, the concentration of MFT, and consequently its potential to form the disulfide, increases with higher heating temperatures. nih.gov Similarly, in cooked ham, the production of the disulfide is directly correlated with the amount of available thiamine and the cooking conditions. ebi.ac.uk Industrial synthesis methods also utilize heat; one patented process involves heating MFT in the presence of an oxidant like dimethyl sulfoxide (B87167) (DMSO) at temperatures ranging from 10 °C to the reflux temperature of the mixture to produce the disulfide. google.com
| Processing Condition | Effect on Disulfide Formation | Reference |
|---|---|---|
| Heating MFT solution | Increased oxidation rate of MFT to its disulfide. | uoregon.edu |
| Heating fermented soy sauce | Increased concentration of precursor MFT, leading to more disulfide. | nih.gov |
| Cooking of ham | Production of the disulfide increases with thiamine availability and cooking. | ebi.ac.uk |
| Industrial Synthesis | Heating MFT with an oxidant (DMSO) is a method for production. | google.com |
pH Effects on Formation Pathways
The pH of the food matrix has a profound and complex effect on the formation of bis(2-methyl-3-furyl) disulfide. The influence of pH can vary depending on the specific chemical pathway through which the MFT precursor is formed.
In Maillard reaction model systems involving cysteine and ribose, the formation of both MFT and its disulfide is favored at a lower pH. One study found that levels of these sulfur compounds were drastically reduced at pH 6.5 compared to a more acidic pH of 4.5. ntou.edu.tw Another investigation involving heating glucose and cysteine found the greatest yields of MFT at pH 5. tandfonline.com The degradation of MFT itself is also pH-dependent; under acidic conditions, the furan ring can be protonated, leading to degradation pathways that compete with disulfide formation. researchgate.net
Conversely, when MFT is formed from the degradation of thiamine, a higher pH may be more favorable. It was found that at pH 9.5, the production of most flavor compounds, including MFT, was at its peak. researchgate.netresearchgate.net This indicates that the optimal pH for disulfide formation is dependent on the primary precursor and its reaction mechanism within the food system. Generally, the reactivity of thiols increases as the pH rises and the thiol group deprotonates to the more nucleophilic thiolate anion (RS⁻), which is more readily oxidized. nih.gov
| Precursor Pathway | Optimal pH for MFT/Disulfide Formation | Reference |
|---|---|---|
| Maillard Reaction (Cysteine + Ribose) | Lower pH (e.g., 4.5) favored over higher pH (6.5). | ntou.edu.tw |
| Maillard Reaction (Glucose + Cysteine) | Greatest yields at pH 5. | tandfonline.com |
| Thiamine Degradation | Higher pH (e.g., 9.5) favored. | researchgate.netresearchgate.net |
Sensory Perception and Contribution of Methyl 2 Methyl 3 Furyl Disulfide
Odor and Taste Characteristics
Methyl 2-methyl-3-furyl disulfide is a potent, sulfur-containing aroma compound that significantly influences the sensory profile of various foods. Its complex odor and taste are described using a range of attributes, contributing to both desirable and undesirable flavor notes depending on its concentration and the food matrix.
Descriptive Lexicon of Aroma Attributes
The aroma of this compound is multifaceted, with a dominant sulfurous and meaty character. thegoodscentscompany.com At a concentration of 0.10% in propylene (B89431) glycol, its odor is described as sulfurous, meaty, vegetative, with onion and roasted beef nuances. thegoodscentscompany.com At a higher concentration of 1.0%, it is characterized as sulfureous, meaty, vegetative, and chemical-like with roasted beef and onion notes. thegoodscentscompany.com Other descriptors include roasted, brothy, and savory. thegoodscentscompany.com Its taste is similarly complex, noted as sulfurous, meaty, vegetative, brothy, and savory, with a metallic nuance. thegoodscentscompany.com Some sources also associate it with chocolate, fatty, peanut, spicy, coffee, and alliaceous (onion, garlic) aromas. thegoodscentscompany.com
Table 1: Descriptive Lexicon of this compound
| Category | Descriptors |
|---|---|
| Odor | Sulfurous, meaty, roasted, vegetable, onion, beefy, chemical-like, brothy, savory, chocolate, fatty, peanut, spicy, coffee, alliaceous |
| Taste | Sulfurous, meaty, vegetable, brothy, savory, metallic |
Contribution to "Meaty" Aroma Notes
This compound is a key contributor to the characteristic "meaty" aroma found in cooked meats. sigmaaldrich.comresearchgate.net This compound, along with its precursor 2-methyl-3-furanthiol (B142662) and the related compound bis(2-methyl-3-furyl) disulfide, is formed during the thermal degradation of thiamine (B1217682) (Vitamin B1). researchgate.netresearchgate.net The presence of these compounds is crucial for the development of the desirable cooked meat and roasted aroma in products like cooked ham. researchgate.netsigmaaldrich.com In fact, it is considered one of the most important aroma chemicals in beef, contributing to a more "aged beef" aroma. perfumerflavorist.com Studies on nitrite-reduced, dry-fermented sausages have also highlighted the role of this disulfide in the formation of meaty aroma notes. sigmaaldrich.com
Influence on Specific Food Aroma Profiles
Beyond its general meaty character, this compound plays a significant role in the specific aroma profiles of various food products:
Cooked Ham: As previously mentioned, it is a key odorant in cooked ham, contributing to its characteristic "meaty, cooked ham" notes. researchgate.netsigmaaldrich.com Its formation from thiamine during cooking is a critical step in developing the final aroma of the product. researchgate.net
Other Foods: This compound has also been identified as a key odorant in green kohlrabi and has been detected in chocolate and coffee. sigmaaldrich.comperfumerflavorist.com
Odor and Taste Threshold Values
The potency of an aroma compound is determined by its odor and taste threshold values, which represent the minimum concentration at which the compound can be detected.
Quantitative Analysis of Aroma Thresholds
Comparison with Structurally Related Sulfur Compounds
This compound belongs to a family of potent sulfur-containing furan (B31954) derivatives that are known for their low odor thresholds and significant impact on food flavor.
Table 2: Comparison of Structurally Related Sulfur Compounds
| Compound | FEMA Number | Odor Characteristics |
|---|---|---|
| This compound | 3573 | Sulfurous, meaty, roasted, onion, vegetable, brothy, savory thegoodscentscompany.com |
| Bis(2-methyl-3-furyl) disulfide | 3259 | Roasty, meat-like, sulfur-like, scallion, onion chemicalbook.comthegoodscentscompany.com |
| 2-Methyl-3-furanthiol | 3188 | Strong boiled beef character with a hint of coffee perfumerflavorist.com |
| Furfuryl 2-methyl-3-furyl disulfide | - | Sulfurous, meaty thegoodscentscompany.com |
| 2-Methyl-3-furyl 2-methyl-3-tetrahydrofuryl disulfide | 4545 | Savory meat-like aroma fao.org |
Synergistic and Antagonistic Effects in Flavor Perception
Interaction with Other Aroma-Active Compounds
This compound is recognized for its characteristic meaty and sulfurous aroma. thegoodscentscompany.comperflavory.com However, its contribution to flavor is highly dependent on its concentration and the presence of other aroma-active compounds. In foods like raw and cooked kohlrabi, it is considered a backbone odorant, where it, along with four other sulfur compounds, provides the fundamental aroma character. mdpi.com
Its effects can be quite nuanced. At lower concentrations, it can introduce pleasant creamy and milky notes. thegoodscentscompany.com Research has shown that in specific applications, it can create synergistic effects; for instance, at dosages of 5 to 10 parts per billion, it can impart fatty notes to hazelnut and chocolate flavors. thegoodscentscompany.com The presence of this "beefy" scented compound has also been detected in complex food systems like coffee and chocolate, indicating its role in their multifaceted aromas. perfumerflavorist.com
| Food/Flavor Context | Observed Synergistic Effect | Source |
|---|---|---|
| General | Provides creamy and milky effects to its typical meaty profile. | thegoodscentscompany.com |
| Hazelnut and Chocolate | Adds fatty notes at low dosages (5-10 ppb). | thegoodscentscompany.com |
| Kohlrabi | Forms the "backbone" of the aroma in conjunction with other key sulfur compounds. | mdpi.com |
| Coffee and Chocolate | Contributes a "beefy" note to the complex aroma profile. | perfumerflavorist.com |
Role in Saltiness Perception Enhancement
Recent scientific investigations have uncovered a fascinating cross-modal interaction involving this compound: its ability to enhance the perception of saltiness. A 2024 study utilized sensomics approaches and electroencephalography (EEG) to explore how aroma-active compounds from yeast extracts could facilitate salt reduction. sigmaaldrich.com The findings identified this compound as one of the compounds capable of amplifying saltiness perception, which could allow for lower sodium content in food products without compromising taste. sigmaaldrich.com
This phenomenon is consistent with broader research into other sulfur-containing aroma compounds. Molecules such as 1-(2-furyl)ethanethiol and 2-furfuryl mercaptan have also been reported to act as saltiness enhancers, highlighting a significant characteristic of this chemical class in flavor perception. researchgate.net
Interaction with Food Matrix Components
The way a flavor compound is perceived is not just a function of its own chemical properties but also of its interactions with the surrounding food matrix, which includes proteins, fats, and carbohydrates.
Binding Mechanisms with Proteins (e.g., Kafirin, Mucin)
This compound, like other disulfide compounds, can engage in significant interactions with proteins, which can be both physical and chemical in nature. researchgate.net These interactions can alter the aroma profile by affecting the volatility and availability of the flavor molecule.
A key mechanism is the interchange redox reaction between the disulfide bond (-S-S-) of the flavor compound and the sulfhydryl (-SH) or disulfide groups present in protein structures. researchgate.net This chemical interaction can lead to the cleavage of the disulfide, resulting in the formation of its corresponding thiol—in this case, the potent meaty aroma compound 2-methyl-3-furanthiol—and the creation of mixed disulfides where the flavor molecule becomes covalently bonded to the protein. researchgate.net Studies on ovalbumin have demonstrated that the addition of various disulfides leads to a significant reduction in their concentration in the headspace, confirming that these protein interactions effectively trap the aroma compounds. researchgate.net
Specific research has shed light on these interactions in real food systems:
General Proteins: While specific studies on mucin were not identified in the search, the established mechanism of disulfide-sulfhydryl exchange is a general one that would apply to any protein containing cysteine residues, such as mucin. researchgate.net
Implications for Flavor Release and Modulation
The binding of this compound to food proteins has direct consequences for flavor. When a volatile compound is bound to a non-volatile macromolecule like a protein, its ability to be released from the food matrix and travel to the olfactory receptors in the nose is diminished. researchgate.net
This has several implications:
Altered Intensity and Character: The reduction in volatility leads to a decrease in the perceived intensity of the aroma. Furthermore, the chemical reactions can change the flavor character itself. For example, the conversion of the disulfide to its more potent thiol form can introduce new and powerful meaty notes that were not as prominent before the interaction. researchgate.net
Modulation by Matrix Structure: The structure of the food matrix can influence the formation and retention of these flavor compounds. For example, Maillard reaction products derived from cross-linked peptides have been shown to contain dramatically higher levels of meaty flavor compounds like bis(2-methyl-3-furyl)disulfide (B1297560), a closely related molecule. ebi.ac.uk This suggests that the protein structure itself plays a role in modulating the flavor profile.
Influence of Other Components: Other matrix components, such as unsaturated fatty acids, have been shown to hinder the formation of 2-methyl-3-furanthiol and, by extension, its disulfide form in heated systems, demonstrating the complexity of these interactions. ntou.edu.tw
| Interacting Component | Mechanism/Effect | Implication for Flavor | Source |
|---|---|---|---|
| Proteins (general) | Disulfide-sulfhydryl interchange reactions (covalent binding). | Reduced volatility and aroma intensity; formation of new thiols, altering flavor character. | researchgate.net |
| Kafirin | Complex binding mechanisms. | Alters the aroma profile of the food product (e.g., Baijiu). | sigmaaldrich.com |
| Unsaturated Fatty Acids | Impedes the formation of the compound and its precursor. | Lower concentration of the meaty flavor note. | ntou.edu.tw |
| Cross-linked Peptides | Higher formation/retention of related disulfides in Maillard reactions. | Enhanced meaty flavor characteristics. | ebi.ac.uk |
Analytical Methodologies for Methyl 2 Methyl 3 Furyl Disulfide
Extraction and Isolation Techniques
The initial step in the analysis of methyl 2-methyl-3-furyl disulfide involves its extraction and isolation from the sample matrix. The choice of technique is crucial to ensure the recovery of this volatile sulfur compound without the formation of artifacts.
Solid-Phase Microextraction (SPME) is a solvent-free, versatile, and sensitive sample preparation technique frequently employed for the analysis of volatile and semi-volatile compounds in food. nih.gov The method involves the use of a fused-silica fiber coated with a stationary phase. The fiber is exposed to the headspace of a sample, where analytes are adsorbed onto the coating. Subsequently, the fiber is introduced into the injection port of a gas chromatograph for thermal desorption and analysis.
SPME is noted for its simplicity, speed, and the ability to integrate sampling, extraction, and concentration into a single step. nih.gov In the context of food analysis, headspace SPME (HS-SPME) is particularly effective for extracting volatile compounds from meat and coffee. nih.govmdpi.comjapsonline.com For instance, HS-SPME coupled with gas chromatography-mass spectrometry (GC-MS) has been successfully used to analyze volatile compounds in cooked beef and to discriminate between different meat types. nih.gov The selection of the fiber coating, such as Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS), is critical for the efficient trapping of a wide range of volatile analytes. japsonline.com
Table 1: Application of SPME in Food Analysis
| Food Matrix | SPME Fiber | Key Findings | Reference |
|---|---|---|---|
| Cooked Meat | DVB/CAR/PDMS | Effective for extracting volatile compounds for meat adulteration detection. | nih.gov |
| Roasted Coffee Beans | DVB/CAR/PDMS | Identified 234 aromatic components, with profiles varying by roasting time. | japsonline.com |
| Dry-Rendered Beef Fat | Not specified | HS-SPME combined with GC-MS is a common method for analyzing volatile flavor compounds. | mdpi.com |
Simultaneous Distillation-Extraction (SDE) is a classic and robust technique for the isolation of volatile and semi-volatile compounds from aqueous samples. This method is particularly effective for extracting aroma compounds from food matrices. researchgate.net In an SDE apparatus, a sample is boiled, and the resulting steam is passed through an organic solvent. The steam and solvent vapors are then condensed, and the immiscible layers are separated, with the volatile compounds partitioned into the organic solvent.
SDE is considered one of the most common methods for separating 2-methyl-3-furanthiol (B142662) (a key precursor of this compound) and other volatile sulfur compounds from food. researchgate.net It has been applied to various food products, including meat and high-heat skim milk powder, to isolate character-impact odorants. researchgate.netthegoodscentscompany.comperflavory.com To minimize the risk of thermal degradation and artifact formation, a variation known as high-vacuum distillation (HVD) or vacuum simultaneous steam distillation-solvent extraction (VSDE) can be employed. researchgate.net
Column adsorption chromatography is another technique used for the isolation and fractionation of flavor compounds. This method involves passing a sample extract through a column packed with an adsorbent material. Different compounds in the extract will have varying affinities for the adsorbent, allowing for their separation.
In the analysis of flavor compounds, column adsorption can be used as a preliminary cleanup or fractionation step before further analysis. For example, a study on the character impact odorants of high-heat skim milk powder utilized column adsorption in combination with simultaneous distillation-extraction (SDE) to prepare an aroma concentrate. ebi.ac.uk This combined approach allowed for the successful identification of this compound among other key aroma compounds. ebi.ac.uk
Chromatographic Separation and Detection
Following extraction and isolation, the concentrated volatile fraction is analyzed using chromatographic techniques, which separate the individual compounds before their detection and identification.
Gas Chromatography-Mass Spectrometry (GC-MS) is the cornerstone for the separation and identification of volatile compounds like this compound. In GC-MS, the volatile extract is injected into a gas chromatograph, where compounds are separated based on their boiling points and interaction with a stationary phase in a capillary column. The separated compounds then enter a mass spectrometer, which ionizes them and separates the resulting ions based on their mass-to-charge ratio, providing a unique mass spectrum for each compound.
This technique has been extensively used to identify volatile compounds in a wide variety of foods, including cooked beef, beef fat, and coffee. nih.govmdpi.comjapsonline.comnih.gov The identification of this compound is confirmed by comparing its mass spectrum and retention index with those of an authentic standard or with data from spectral libraries. nih.gov Advanced techniques like multidimensional gas chromatography (MDGC) can provide enhanced separation for complex samples like coffee, improving the identification of trace organosulfur compounds. nih.gov
Table 2: GC-MS Parameters for Volatile Compound Analysis
| Food Matrix | Extraction Method | GC-MS Findings | Reference |
|---|---|---|---|
| Dry-Rendered Beef Fat | Solvent-Assisted Flavor Evaporation (SAFE) | Identified 96 volatile compounds, including sulfur-containing compounds. | mdpi.comcabidigitallibrary.org |
| Cooked Beef and Pork | HS-SPME | Identified key volatile markers to discriminate between meat types. | nih.gov |
| Irradiated Beef | Not specified | Detected 19 to 27 compounds, including sulfur-containing volatiles. | nih.gov |
| Grilled Lean Beef | Stir Bar Sorptive Extraction (SBSE) | Identified 57 volatile compounds, including nitrogen- and sulfur-containing compounds. | researchgate.net |
Gas Chromatography-Olfactometry (GC-O) is a powerful sensory technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector. The effluent from the GC column is split, with one portion going to a conventional detector (like a mass spectrometer) and the other to a sniffing port, where a trained panelist assesses the odor of the eluting compounds.
GC-O is instrumental in identifying which of the many volatile compounds present in a food are actually responsible for its characteristic aroma. Techniques such as Aroma Extract Dilution Analysis (AEDA) are used to determine the Flavor Dilution (FD) factor of each odorant, which corresponds to its odor potency. ebi.ac.uk Studies on dry-rendered beef fat and high-heat skim milk powder have successfully used GC-O to identify key odor-active compounds. mdpi.comebi.ac.ukcabidigitallibrary.org In the case of skim milk powder, this compound was identified as an important aroma compound through AEDA. ebi.ac.uk Similarly, in beef fat analysis, GC-O helped pinpoint key aroma compounds like 2-methyl-3-furanthiol, a direct precursor to the target disulfide. mdpi.comcabidigitallibrary.org
Gas Chromatography-Flame Ionization Detector (GC-FID)
Gas Chromatography with a Flame Ionization Detector (GC-FID) is a standard and robust method for the analysis of volatile organic compounds like this compound. In this technique, the sample is vaporized and injected into a gas chromatograph. An inert carrier gas, such as helium or nitrogen, transports the sample through a capillary column. The column separates the different components of the sample based on their boiling points and interactions with the stationary phase coating the column.
As the separated components exit the column, they enter the flame ionization detector. The FID contains a hydrogen-air flame that ionizes the organic molecules. The resulting ions generate an electrical current that is proportional to the amount of the compound present. This allows for the quantification of this compound. The retention time, the time it takes for the compound to travel through the column, is a characteristic feature used for its identification.
GC-FID is valued for its high sensitivity, wide linear range, and reliability. However, it is not a selective detector and will respond to nearly all organic compounds. Therefore, for complex samples, it is often used in conjunction with other identification techniques like mass spectrometry (GC-MS) to confirm the identity of the detected compounds.
Gas Chromatography-Pulsed-Flame Photometer Detector (GC-PFPD)
For the selective and highly sensitive detection of sulfur-containing compounds such as this compound, Gas Chromatography coupled with a Pulsed-Flame Photometer Detector (GC-PFPD) is an advanced and powerful analytical tool. gcms.cz The GC separation principle is the same as in GC-FID. However, the detection mechanism of the PFPD offers significant advantages for sulfur analysis.
The PFPD operates by combusting the compounds eluting from the GC column in a hydrogen-rich, pulsating flame. davidsonanalytical.co.uk When sulfur compounds are combusted, they form excited sulfur species (S2*) which emit light at specific wavelengths (primarily in the blue region). The detector uses a photomultiplier tube to measure the intensity of this light emission. The pulsed nature of the flame enhances selectivity and sensitivity by discriminating between the emissions of sulfur and other elements, such as carbon and phosphorus, based on their different emission lifetimes. davidsonanalytical.co.uk
This technique offers excellent sensitivity, often in the parts-per-billion (ppb) range, and high selectivity for sulfur compounds, which is particularly advantageous when analyzing complex food or environmental samples where interferences from other compounds can be a challenge. gcms.cz The PFPD is less susceptible to quenching effects from co-eluting hydrocarbons compared to a conventional Flame Photometric Detector (FPD). gcms.cz
Table 1: Comparison of GC-FID and GC-PFPD for the Analysis of this compound
| Feature | Gas Chromatography-Flame Ionization Detector (GC-FID) | Gas Chromatography-Pulsed-Flame Photometer Detector (GC-PFPD) |
| Principle of Detection | Ionization of organic compounds in a hydrogen-air flame. | Chemiluminescence of sulfur species in a pulsed flame. davidsonanalytical.co.uk |
| Selectivity | Non-selective, responds to most organic compounds. | Highly selective for sulfur-containing compounds. gcms.cz |
| Sensitivity | High sensitivity. | Very high sensitivity, often reaching ppb levels. gcms.cz |
| Primary Application | General quantitative analysis of organic compounds. | Trace analysis of sulfur compounds in complex matrices. gcms.cz |
| Interferences | Co-eluting organic compounds can interfere with quantification. | Reduced interference from hydrocarbons compared to FPD. gcms.cz |
Quantitative Measurement Approaches
Beyond simple detection, understanding the sensory impact of this compound requires quantitative approaches that relate its concentration to its perceived aroma intensity.
Odor Activity Value (OAV) Calculation
OAV = Concentration / Odor Threshold
Comparative Aroma Extract Dilution Analysis (AEDA)
Comparative Aroma Extract Dilution Analysis (AEDA) is a powerful gas chromatography-olfactometry (GC-O) technique used to identify the most potent odorants in a sample. nih.gov This method involves the stepwise dilution of a flavor extract. Each dilution is then analyzed by GC-O, where a trained sensory panelist sniffs the effluent from the gas chromatograph and records the detection of any odor.
The process is repeated with progressively more diluted extracts until no odor can be detected. The highest dilution at which an odorant can still be perceived is its Flavor Dilution (FD) factor. ebi.ac.uk Compounds with higher FD factors are considered to be more potent odorants in the sample.
Table 2: Key Quantitative Parameters for this compound
| Parameter | Description | Relevance to this compound |
| Concentration | The amount of the compound present in a given sample. | Directly measured by analytical techniques like GC-FID or GC-PFPD. |
| Odor Threshold | The lowest concentration detectable by the human nose. | A critical value for determining the sensory impact of the compound. |
| Odor Activity Value (OAV) | Ratio of concentration to odor threshold. | An OAV > 1 indicates a significant contribution to the overall aroma. sigmaaldrich.com |
| Flavor Dilution (FD) Factor | The highest dilution at which an odorant is still detectable by GC-O. | A higher FD factor signifies a more potent odorant. ebi.ac.uk |
Biochemical and Biological Research on Methyl 2 Methyl 3 Furyl Disulfide
Metabolic Studies and Pathways
The metabolism of methyl 2-methyl-3-furyl disulfide and related furanic sulfur compounds has been investigated in various biological systems, revealing key transformation pathways and identifying it as a metabolite in humans and yeast.
In Vivo and In Vitro Metabolism
Studies using rat hepatocytes and liver microsomes have provided insights into the metabolism of related furanic sulfur compounds. For instance, research on 2-methyl-3-furanthiol (B142662) (MFT), a structurally similar compound, has shown that it is metabolized in male Sprague-Dawley rat hepatocytes and liver microsomes. researchgate.net Rat hepatocytes were observed to convert MFT into 2-methyl-3-(methylthio)furan (B1580562) sulfoxide (B87167) (MMFSO). researchgate.net Furthermore, liver microsomes catalyzed the NADPH-dependent S-oxidation of 2-methyl-3-(methylthio)furan (MMF) to MMFSO. researchgate.net While these studies focus on a related thiol, they suggest that the furan (B31954) ring and its sulfur substituents are active sites for metabolic transformations in liver enzyme systems.
Formation of Metabolites
The metabolism of furanic sulfur compounds often involves oxidation of the sulfur atom. In studies of 2-methyl-3-furanthiol, the formation of the corresponding methyl sulfide (B99878) and methyl sulfoxide derivatives has been documented. researchgate.net Specifically, rat hepatocytes converted 2-methyl-3-furanthiol to 2-methyl-3-(methylthio)furan sulfoxide. researchgate.net This indicates that S-oxidation is a significant metabolic pathway for these types of compounds. The disulfide bond in this compound is also a likely site for metabolic cleavage and subsequent oxidation.
Relationship to Other Furanic Sulfur Compounds in Metabolism
This compound is closely related to other significant furanic sulfur compounds, such as 2-methyl-3-furanthiol (MFT) and bis(2-methyl-3-furyl) disulfide. MFT is known for its potent meaty aroma and is unstable, readily oxidizing to form bis(2-methyl-3-furyl) disulfide. researchgate.netebi.ac.uk This oxidative dimerization is a key reaction. The metabolism of MFT to its S-oxide derivatives in rat liver models highlights the metabolic pathways that are likely shared among these related sulfur-containing furans. researchgate.net The interconversion and degradation of these compounds are crucial in the development of flavors in thermally processed foods.
| Compound Name | Relationship to this compound | Metabolic Note |
| 2-Methyl-3-furanthiol (MFT) | Precursor | Readily oxidizes to form bis(2-methyl-3-furyl) disulfide. researchgate.netebi.ac.uk |
| Bis(2-methyl-3-furyl) disulfide | Dimerization product of MFT | Formed from the oxidation of MFT. researchgate.netebi.ac.uk |
| 2-Methyl-3-(methylthio)furan sulfoxide (MMFSO) | Metabolite of a related compound | Formed from the S-oxidation of MMF in rat hepatocytes. researchgate.net |
Identification as a Human Metabolite
Bis(2-methyl-3-furyl) disulfide, a closely related compound, has been identified as a human metabolite. ebi.ac.uknih.govchemicalbook.com This suggests that humans are exposed to this and similar furanic sulfur compounds, likely through diet, and that they are processed through metabolic pathways.
Role as a Saccharomyces cerevisiae Metabolite
Both this compound and bis(2-methyl-3-furyl) disulfide have been identified as metabolites produced by the yeast Saccharomyces cerevisiae. nih.govnih.gov This yeast is significant in the food industry for its role in fermentation and flavor development. The production of these sulfur compounds by S. cerevisiae contributes to the characteristic aromas of certain fermented foods and beverages. nih.govnih.gov
Enzymatic Transformations and Bioreactions
Enzymatic Generation of Related Thiols
The direct precursor to this compound is the potent aroma compound, 2-methyl-3-furanthiol. Research has demonstrated that this key thiol can be generated efficiently through enzymatic processes. Specifically, the hydrolysis of S-3-(2-methylfuryl) thioacetate (B1230152) using lipase (B570770) from Candida rugosa has been shown to produce 2-methyl-3-furanthiol. nih.gov
Enzymatic Generation of 2-methyl-3-furanthiol
| Substrate | Enzyme | Medium | Reaction Time | Yield |
|---|---|---|---|---|
| S-3-(2-methylfuryl) thioacetate | Lipase (Candida rugosa) | Aqueous Buffer (pH 5.8) | 15 minutes | 88% |
| S-3-(2-methylfuryl) thioacetate | Lipase (Candida rugosa) | n-Hexane / n-Pentane | Slower than aqueous | ~85% |
Hydrolysis of Disulfides to Thiols
The disulfide bond in compounds related to this compound can be cleaved to regenerate the corresponding thiols. Research has shown that bis(2-methyl-3-furyl) disulfide, a symmetrical disulfide, can be hydrolyzed when heated in water. researchgate.net This reaction results in the formation of 2-methyl-3-furanthiol, demonstrating the reversible nature of the thiol-disulfide conversion under specific conditions. researchgate.net The process involves the cleavage of the disulfide bridge, leading to the formation of the constituent thiol molecules. researchgate.net
Antioxidant Activities and Mechanisms
The thiol precursor of this compound, 2-methyl-3-furanthiol (MFT), exhibits significant antioxidant properties through various mechanisms. uni-mate.hu
Scavenging of Oxygen-Centered Radicals (e.g., Tyrosine Phenoxyl Radical)
A key mechanism for the antioxidant effect of aromatic thiols is the scavenging of oxygen-centered radicals. researchgate.netuni-mate.hu Research has demonstrated that 2-methyl-3-furanthiol is a potent scavenger of the biochemically relevant tyrosine phenoxyl radical. uni-mate.hu Its activity in aqueous solutions is comparable to that of ascorbic acid, a well-known antioxidant. researchgate.netuni-mate.hu This radical-scavenging capability is considered a primary antioxidative mechanism for 2-methyl-3-furanthiol. uni-mate.hu
Inhibition of Lipid Peroxidation
Thiols are recognized for their crucial role in protecting cell membranes against lipid peroxidation. uni-mate.hu 2-methyl-3-furanthiol, in particular, has demonstrated effective antioxidant activity by inhibiting lipid peroxidation. uni-mate.hu In one study, MFT was shown to inhibit the oxidation of heptanal, a marker for lipid oxidation, for up to 30 days. uni-mate.hu This protective effect underscores its potential to prevent oxidative damage to lipids in various systems. uni-mate.hu
Antimicrobial Properties and Potential Applications
Recent studies have highlighted the antimicrobial potential of furan-containing sulfur compounds, including derivatives of this compound.
Antibacterial Activity (e.g., against Staphylococcus aureus, MRSA)
Research has indicated that compounds structurally related to this compound possess antibacterial properties. Notably, bis(2-methyl-3-furyl)disulfide (B1297560) has been reported to exhibit in vitro antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA). nih.gov
Furthermore, in a study focused on creating novel preservatives from 2-methyl-3-furyl disulfide, several new derivatives were synthesized that showed potent activity against foodborne pathogens. nih.gov For instance, certain derivatives displayed significant inhibitory action against Staphylococcus aureus, with minimum inhibitory concentrations (MIC) as low as 1.56 μg/mL, a potency greater than that of penicillin in the same study. nih.gov These findings suggest that the 2-methyl-3-furyl sulfide structural motif is a promising scaffold for developing new antimicrobial agents. nih.gov
Antibacterial Activity of a 2-methyl-3-furyl disulfide Derivative
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) | Reference Compound | Reference MIC |
|---|---|---|---|---|
| Compound 3j (a derivative) | Staphylococcus aureus | 1.56 μg/mL | Penicillin | >1.56 µg/mL |
| Compound 3l (a derivative) | Staphylococcus aureus | 1.56 μg/mL | Penicillin | >1.56 µg/mL |
Data derived from a study on novel 2-methyl-3-furyl sulfide derivatives. nih.gov
Inhibition of Biofilm Formation
This compound has demonstrated significant capabilities in inhibiting the formation of bacterial biofilms. Research focused on the food spoilage bacterium Hafnia alvei has shown that this compound is a potent inhibitor of biofilm development. At a sub-inhibitory concentration (1/4 of the Minimum Inhibitory Concentration), this compound was observed to completely prevent the formation of biofilms by H. alvei. This anti-biofilm activity is crucial as it interferes with a key virulence and survival mechanism of many pathogenic and spoilage bacteria. The compound was also found to inhibit the swarming ability of H. alvei by 76.43% at the same concentration, a function that is often linked to the initial stages of biofilm formation.
| Activity | Concentration | Inhibition Rate |
|---|---|---|
| Biofilm Formation | 1/4 MIC | 100% |
| Swarming Motility | 1/4 MIC | 76.43% |
Modulation of Quorum Sensing Genes
The anti-biofilm activity of this compound is closely linked to its ability to interfere with bacterial cell-to-cell communication, a process known as quorum sensing (QS). In Gram-negative bacteria like Hafnia alvei, the QS system often relies on autoinducers such as N-acyl-homoserine lactones (AHLs), which are synthesized by proteins encoded by luxI-type genes and detected by luxR-type receptors.
Studies have shown that this compound significantly downregulates the expression of key quorum sensing genes in H. alvei. Quantitative RT-PCR analysis revealed that the mRNA levels of both luxI and luxR were substantially reduced in the presence of the compound at sub-inhibitory concentrations. Further investigation using mutant bacterial strains suggested that the primary mechanism of action is the inhibition of luxI expression, which in turn leads to a decrease in the production of the AHL autoinducer signal. This disruption of the QS system effectively prevents the coordinated gene expression required for virulence and biofilm formation.
Antifungal Activity against Foodborne Fungal Strains
While research on the direct antifungal activity of this compound is limited, studies on its derivatives have shown promise against various foodborne fungal strains. A range of novel 2-methyl-3-furyl sulfide derivatives, synthesized from this compound, were tested for their antimicrobial properties. These derivatives exhibited activity against several important food spoilage fungi. Although specific minimum inhibitory concentration (MIC) values for the parent compound are not extensively documented in this context, the activity of its derivatives suggests that the 2-methyl-3-furyl sulfide scaffold is a promising basis for the development of new antifungal agents.
| Fungal Strain |
|---|
| Penicillium italicum |
| Aspergillus niger |
| Mucor racemosus |
| Rhizopus oryzae |
Mechanisms of Antimicrobial Action (e.g., cell wall/membrane disruption, DNA binding)
The precise molecular mechanisms underlying the broad antimicrobial action of this compound have not been fully elucidated. However, research on closely related furan and disulfide-containing compounds provides some insights into potential modes of action. For some antimicrobial furan derivatives, mechanisms such as the disruption of cell wall and cell membrane integrity have been proposed. Furthermore, certain derivatives have been shown to bind to bacterial DNA, potentially interfering with replication and transcription.
For sulfur-containing compounds in general, a common mechanism involves the interaction with cellular thiols, such as the amino acid cysteine, which can disrupt protein structure and function. Given the disulfide bond in this compound, it is plausible that it could engage in thiol-disulfide exchange reactions within the cell, leading to oxidative stress and inactivation of essential enzymes. However, specific studies confirming cell wall disruption or DNA binding for this compound itself are not yet available in the scientific literature.
Interactions with Biological Systems
Covalent Binding to Macromolecules
The disulfide bridge is a key reactive feature of this compound, enabling it to interact covalently with biological macromolecules, particularly proteins. This interaction often occurs through a mechanism known as thiol-disulfide exchange. The disulfide bond in the compound can react with the thiol group (-SH) of a cysteine residue within a protein. This reaction results in the formation of a new, mixed disulfide bond between the compound and the protein, which can alter the protein's structure and function.
Evidence for this type of interaction comes from studies on the related compound, bis(2-methyl-3-furyl) disulfide. When heated with the protein albumin, a significant portion of the disulfide was converted to its corresponding thiol, 2-methyl-3-furanthiol. ebi.ac.uk This suggests an interchange between the disulfide groups of the compound and the thiol and disulfide groups within the protein. ebi.ac.uk Additionally, research has noted interactions between this compound and kafirin, a type of storage protein found in sorghum, highlighting its potential to bind to and modify protein structures. sigmaaldrich.com
Influence on Cellular Metabolic Pathways
This compound is recognized as a natural metabolite in certain biological systems. Notably, it is found in and produced by the yeast Saccharomyces cerevisiae, an organism central to many fermentation processes. nih.gov Its presence as a metabolite indicates its integration into the yeast's metabolic network, likely stemming from sulfur-containing amino acid pathways and the degradation of thiamine (B1217682).
While the compound is a known yeast metabolite, its specific roles in influencing or regulating cellular metabolic pathways are still under investigation. Research on derivatives has shown that they can affect multiple intracellular metabolic pathways in bacteria, such as blocking the biosynthesis of virulence factors. This suggests that this compound itself may have the potential to modulate metabolic activities in microorganisms. Its role as a flavor compound in food, often formed during the Maillard reaction or thiamine degradation, is a direct consequence of its formation through specific metabolic and chemical pathways.
Synthetic Methodologies for Methyl 2 Methyl 3 Furyl Disulfide and Its Derivatives
Laboratory Synthesis Approaches
The foundational approaches to synthesizing furan-based disulfides often begin with the creation of the symmetrical disulfide, bis(2-methyl-3-furyl) disulfide, from its corresponding thiol, 2-methyl-3-furanthiol (B142662). This symmetrical disulfide then serves as a key intermediate for producing a variety of other derivatives.
The oxidation of 2-methyl-3-furanthiol is a primary method for producing bis(2-methyl-3-furyl) disulfide. This conversion can be achieved using mild oxidizing agents like atmospheric oxygen (air) or dimethyl sulfoxide (B87167) (DMSO).
One documented laboratory method involves dissolving 2-methyl-3-furanthiol in hexane (B92381) at room temperature and bubbling air through the solution at a rate of 20 ml/minute for 20 hours. prepchem.com After the reaction period, the solvent is evaporated, and the resulting mixture is purified, yielding bis(2-methyl-3-furyl) disulfide. prepchem.com This process, however, is characterized by a long reaction time. google.com
An improved method utilizes DMSO as the oxidant. google.com In this process, 2-methyl-3-furanthiol is reacted with DMSO at normal pressure and temperatures ranging from 10 °C to the reflux temperature of the mixture. google.com This approach offers significant advantages over air oxidation by shortening the reaction time to between 0.5 and 10 hours and increasing the product yield. google.com The reaction proceeds via the oxidation of the thiol by DMSO, which is itself reduced to dimethyl sulfide (B99878). google.com Besides air and DMSO, other oxidizing agents like hydrogen peroxide (H₂O₂) have been shown to readily react with 2-methyl-3-furanthiol in aqueous solutions to form bis(2-methyl-3-furyl) disulfide. researchgate.netebi.ac.uk
Table 1: Comparison of Oxidation Methods for 2-Methyl-3-furanthiol
| Feature | Air Oxidation Method | DMSO Oxidation Method |
| Oxidizing Agent | Air (Oxygen) | Dimethyl Sulfoxide (DMSO) |
| Reactant | 2-Methyl-3-furanthiol | 2-Methyl-3-furanthiol |
| Solvent | Hexane prepchem.com | None specified, reaction of neat mixture google.com |
| Reaction Time | 20 hours prepchem.com | 0.5 - 10 hours google.com |
| Reported Yield | ~60% google.com | Higher than air oxidation google.com |
| Key Advantage | Simple setup | Shorter reaction time, improved yield google.com |
A significant advancement in creating diverse flavor compounds involves using bis(2-methyl-3-furyl) disulfide as a starting material to react with various organic substrates. A range of novel 2-methyl-3-furyl sulfide derivatives have been synthesized through reactions with cyclic ethers, amides, ketones, and epoxides. rsc.orgnih.govrsc.org
These synthetic strategies include:
C–H Sulfurization: Derivatives were synthesized by reacting bis(2-methyl-3-furyl) disulfide with cyclic ethers and amides. nih.govrsc.org
Nucleophilic Substitution: Compounds were prepared through the nucleophilic substitution reaction of bis(2-methyl-3-furyl) disulfide with ketones in the presence of an alkaline catalyst under heated conditions. nih.govrsc.org
Ring-Opening Reaction: A series of derivatives were synthesized via the ring-opening reaction of epoxides with bis(2-methyl-3-furyl) disulfide. nih.govrsc.org For instance, the reaction with 2-phenyloxirane produces a mixture of two isomeric compounds. rsc.org
These reactions expand the library of available furan-based sulfur compounds for flavor applications. nih.gov
Development of Novel 2-methyl-3-furyl sulfide Flavor Derivatives
The synthesis of new 2-methyl-3-furyl sulfide derivatives is driven by the search for novel flavor molecules that are not only potent aromatically but may also possess other functional properties, such as antimicrobial activity. rsc.orgnih.gov The derivatives synthesized from cyclic ethers, amides, ketones, and epoxides have been found to possess unique aroma characteristics and low aroma thresholds, typically below 5 μg/mL. nih.gov
Table 2: Aroma Characteristics of Selected Novel 2-methyl-3-furyl sulfide Derivatives
| Derivative Type | Aroma Profile |
| General | Onion, Garlic, Nut, Mushroom, Radish, Roast Meat nih.gov |
| Specific Derivatives | The specific aroma contributions are attributed to the 2-methyl-3-furyl sulfide skeleton common to these molecules. nih.gov |
Furthermore, a study evaluating these novel derivatives found that fifteen of the synthesized compounds exhibited antimicrobial activity against various foodborne bacteria and fungi, including E. coli, S. aureus, and A. niger. rsc.org Several of these compounds showed antimicrobial efficacy comparable to or better than controls like penicillin and amphotericin B, highlighting their potential as effective food preservatives. rsc.org
Thermochemical Characterization of Synthetic Analogues
The thermal stability of furan-based disulfides is a critical factor for their application in foods, which often undergo heat processing. Studies on the thermal behavior of bis(2-methyl-3-furyl) disulfide, a key synthetic analogue and precursor, provide insight into its degradation pathways.
Research has shown that when bis(2-methyl-3-furyl) disulfide is heated at 100°C for two hours in a benzene (B151609) solution containing a hydrogen donor, it undergoes cleavage to form the corresponding thiol, 2-methyl-3-furanthiol. ebi.ac.uk Similarly, heating the disulfide in water at the same temperature also results in hydrolysis, leading to the formation of the thiol. ebi.ac.uk This susceptibility to cleavage under thermal stress is a crucial characteristic, as the resulting thiols are often highly impactful aroma compounds themselves. perfumerflavorist.com The disulfide is often considered a more stable storage form of the potent but easily oxidized thiol. perfumerflavorist.com
Future Research Directions and Unexplored Avenues
Further Investigation into In Vivo Biological Effects
Current research has provided preliminary insights into the biological activities of Methyl 2-methyl-3-furyl disulfide, primarily from in vitro studies. It has been shown to induce DNA breakage in human leukemia cells and trigger apoptotic pathways via the production of reactive oxygen species, indicating a potential role as an anticancer agent. evitachem.com Furthermore, related compounds like bis(2-methyl-3-furyl)disulfide (B1297560) have demonstrated antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA), and this compound itself can inhibit the formation of biofilms by Hafnia alvei. rsc.org The compound has also been identified as a human metabolite. ebi.ac.uknih.gov
A critical next step is to move beyond cell cultures and controlled laboratory environments to in vivo models. Such studies are essential to understand how the compound is metabolized, its bioavailability, its potential efficacy in a complex biological system, and to validate the promising anticancer and antimicrobial effects observed in vitro.
| Observed In Vitro Effect | Potential Implication | Required Future Research |
| Induces DNA breakage in leukemia cells evitachem.com | Anticancer agent | In vivo studies in animal models to assess efficacy and systemic effects. |
| Inhibits biofilm formation (Hafnia alvei) rsc.org | Antibacterial/Antifouling agent | Investigation of efficacy in relevant infection or industrial models. |
| Activity against MRSA (related compounds) rsc.org | Treatment of resistant infections | In vivo testing to determine therapeutic potential and pharmacokinetics. |
Comprehensive Toxicological Studies and Safety Evaluations
As a flavoring agent, this compound (FEMA number 3573) has been subject to evaluation by bodies such as the European Food Safety Authority (EFSA). thegoodscentscompany.comperflavory.com It falls under Flavoring Group Evaluation 13 (FGE.13), which covers furan (B31954) derivatives and includes assessments of genotoxicity, and developmental or reproductive toxicity. thegoodscentscompany.comperflavory.comthegoodscentscompany.com The U.S. National Technical Information Service also holds a scientific literature review on sulfur derivatives of furans. femaflavor.org
However, the potential application of this compound or its derivatives in new areas, such as food preservation or pharmaceuticals, would necessitate more comprehensive and publicly accessible toxicological data. nih.gov Future research should focus on detailed dose-response studies, chronic exposure effects, and specific mechanisms of toxicity to establish clear safety profiles for these expanded uses.
| Parameter | Current Status | Future Research Need |
| Acute Oral Toxicity | Classified as "Toxic if swallowed" (GHS) nih.gov | Detailed mechanism of acute toxicity. |
| Regulatory Evaluation | Evaluated as a flavor agent by EFSA (FGE.13) thegoodscentscompany.comperflavory.comthegoodscentscompany.com | Publicly available, comprehensive safety data for non-flavor applications. |
| Genotoxicity | Assessed as part of FGE.13 thegoodscentscompany.comperflavory.com | Re-evaluation for applications involving higher concentrations. |
| Chronic Toxicity | Assessed as part of FGE.13 thegoodscentscompany.comperflavory.com | Long-term exposure studies related to potential new uses. |
Mechanism of Furan Ring Opening and Reactivity of Products
The reactivity of this compound is a key area for future exploration. Research has demonstrated that the disulfide bond can be cleaved to synthesize a range of novel 2-methyl-3-furyl sulfide (B99878) derivatives by reacting it with cyclic ethers, amides, ketones, and epoxides. rsc.orgrsc.org This reactivity is the basis for creating new molecules with tailored properties.
A significant unexplored area is the mechanism of the furan ring itself under various conditions. Understanding the potential for furan ring-opening reactions is crucial, as this could lead to an entirely different set of derivative products with unique functionalities. Future studies should investigate the stability of the furan moiety during reactions and explore catalytic or chemical processes that could selectively open the ring, thereby expanding the synthetic utility of the parent molecule.
Structure-Activity Relationship Studies for Flavor and Biological Properties
Understanding the relationship between the molecular structure of this compound and its properties is fundamental for designing new applications.
For flavor, the compound is known for its meaty, sulfurous, and roasted notes. thegoodscentscompany.comperflavory.com At very low concentrations, it can impart creamy and fatty notes to chocolate or hazelnut flavors. thegoodscentscompany.com How modifications to its structure—for instance, changing the methyl group on the disulfide bond to a larger alkyl group—would alter this sensory profile is a key question for flavor chemists.
For biological properties, initial structure-activity relationship (SAR) studies have been conducted. The synthesis of various derivatives has shown that the 2-methyl-3-furyl sulfide motif is a significant contributor to antimicrobial activity. rsc.org Furthermore, the addition of other functional groups, such as amides or cyclic ketones, can enhance this activity against various foodborne pathogens. rsc.orgrsc.org A systematic approach to modifying the structure and correlating these changes with antimicrobial efficacy could lead to the development of highly potent and selective antimicrobial agents. rsc.org
Advanced Material Science Applications of Derivatives
Several chemical suppliers indicate that their expertise in sulfur and heterocyclic chemistries, including compounds like this compound, serves the material sciences industry. thegoodscentscompany.comperflavory.com This suggests a potential, yet underexplored, avenue for research.
Derivatives of this compound could theoretically be used to create novel polymers or functional materials. The sulfur atoms in the disulfide or subsequent thioether derivatives could be used to coordinate with metal surfaces or nanoparticles, creating specialized coatings. The furan ring itself is a precursor for various polymerization reactions. Future research could focus on synthesizing and characterizing polymers derived from this compound, investigating their thermal, mechanical, and electronic properties for potential use in advanced materials. However, specific published applications in this area are currently lacking, marking it as a frontier for investigation. evitachem.com
Exploration of this compound in Food Preservation
One of the most promising future directions for this compound is in food preservation. Its inherent antimicrobial properties and those of its derivatives make it a strong candidate for a new class of food preservatives. rsc.org
A 2021 study detailed the synthesis of novel 2-methyl-3-furyl sulfide derivatives and evaluated their effectiveness against a panel of common foodborne bacteria and fungi, including E. coli, S. aureus, and Aspergillus niger. rsc.org The results were highly encouraging, with several of the synthesized compounds showing antimicrobial activity superior to that of control agents like penicillin and thiram. rsc.org The reported ability of the parent compound to inhibit biofilm formation is also highly relevant for food safety applications. rsc.org
Future work should focus on:
Optimizing the most potent derivatives.
Evaluating their efficacy in real food systems, not just in laboratory media.
Studying their stability, flavor contribution, and safety at effective concentrations in various food matrices.
Exploring their potential as part of a multi-hurdle approach to food preservation, combining them with other methods for synergistic effects.
Q & A
Q. How can Methyl 2-methyl-3-furyl disulfide be quantified in complex food matrices?
Methodological Answer: Gas chromatography (GC) coupled with a hydrogen flame ionization detector (FID) is widely used. A capillary column (e.g., DB-5MS) and normalization methods are recommended for peak integration. Retention indices and internal standards (e.g., dimethylsulfone) improve accuracy, especially in high-boiling-point matrices like cooked meat or fermented beverages .
Q. What synthetic routes are available for preparing this compound?
Methodological Answer: The compound is synthesized via nucleophilic substitution or oxidative coupling of 2-methyl-3-furanthiol. Reactions often use mild oxidizing agents (e.g., iodine or hydrogen peroxide) under inert atmospheres. Purity is verified via NMR (e.g., monitoring δ 2.1–2.3 ppm for methyl groups) and GC-MS .
Q. What role does this compound play in flavor chemistry?
Methodological Answer: It contributes meaty, sulfurous notes in thermally processed foods (e.g., roasted peanuts, cooked beef) via Maillard reaction pathways. Sensory thresholds are as low as 0.1 ppm. Dose-response studies using aroma extract dilution analysis (AEDA) and GC-olfactometry are critical for mapping its impact .
Advanced Research Questions
Q. How does this compound interact with proteins to modulate flavor perception?
Methodological Answer: Binding studies with oral mucin or kafirin (a prolamin protein) use fluorescence quenching and molecular docking. For example, static quenching constants (KSV) of ~10<sup>4</sup> M<sup>−1</sup> indicate strong hydrophobic interactions, reducing volatility and altering sensory profiles .
Q. What strategies optimize the antimicrobial activity of this compound derivatives?
Methodological Answer: Derivatization via C–H sulfurization with cyclic ethers or epoxides enhances bioactivity. For example, compound 3b (synthesized from tetrahydrofuran) inhibits Staphylococcus aureus at MIC 8 µg/mL, outperforming penicillin. Structure-activity relationships (SAR) are analyzed via logP calculations and Hammett constants .
Q. How can contradictory data on its toxicity be resolved in safety assessments?
Methodological Answer: Discrepancies in 90-day rodent studies (e.g., EFSA vs. Morgareidge et al.) require dose-range-finding trials. NOAEL (no-observed-adverse-effect-level) is determined via histopathology (e.g., liver/kidney biomarkers) and OECD-compliant protocols. Recent EU regulations set safe thresholds at ≤1.5 mg/kg body weight/day .
Q. What advanced techniques elucidate its role in saltiness reduction mechanisms?
Methodological Answer: Sensomics approaches (e.g., taste dilution analysis) combined with EEG are used. For instance, temporal dominance of sensations (TDS) trials show 20% saltiness reduction at 150 ppb. Multivariate analysis (PLS-R) correlates volatile release kinetics with sensory scores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
